![molecular formula C11H8F3NO2 B2899612 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione CAS No. 1537400-72-8](/img/structure/B2899612.png)
1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione is a chemical compound with the CAS Number: 1537400-72-8 . It has a molecular weight of 243.19 . The IUPAC name for this compound is 1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2,4-diol . It is typically stored at -10 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8F3NO2/c12-11(13,14)7-1-3-8(4-2-7)15-6-9(16)5-10(15)17/h1-6,16-17H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 243.19 . It is typically stored at -10 degrees Celsius .Wissenschaftliche Forschungsanwendungen
1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione has been found to be a useful tool in scientific research due to its ability to act as a covalent modifier of cysteine residues in proteins. This property allows this compound to be used in the study of protein function and structure. This compound has also been used in the development of new drugs and therapies for various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
Target of Action
Pyrrolidine derivatives have been known to interact with various targets, including enzymes like carbonic anhydrase .
Mode of Action
It’s known that pyrrolidine derivatives can inhibit enzymes, thereby affecting the biochemical processes within the cell . For instance, some pyrrolidine-2,5-diones have shown inhibitory activity on human carbonic anhydrase isoenzymes .
Biochemical Pathways
The inhibition of enzymes like carbonic anhydrase can disrupt several physiological processes, including fluid balance, respiration, and ph regulation .
Pharmacokinetics
The pyrrolidine scaffold is known to be a versatile structure in drug discovery, contributing to the stereochemistry of the molecule and efficiently exploring the pharmacophore space .
Result of Action
The inhibition of enzymes like carbonic anhydrase can lead to a disruption in several physiological processes .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione is its ability to selectively modify cysteine residues in proteins, making it a valuable tool for studying specific proteins and their functions. However, this compound also has some limitations. For example, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, this compound can only modify cysteine residues that are accessible to the solvent, which can limit its use in the study of membrane proteins.
Zukünftige Richtungen
There are many future directions for research involving 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione. One area of interest is the development of new drugs and therapies based on the covalent modification of cysteine residues in proteins. Another area of interest is the study of the effects of this compound on specific proteins and their functions. Additionally, there is potential for the development of new methods for the synthesis and purification of this compound, which could improve its usefulness as a research tool.
Synthesemethoden
The synthesis of 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione involves the reaction of 4-(trifluoromethyl)benzaldehyde with proline in the presence of a Lewis acid catalyst. The reaction proceeds via a Mannich-type reaction, followed by cyclization to form the pyrrolidine ring. The resulting product is then purified by recrystallization to obtain pure this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)7-1-3-8(4-2-7)15-6-9(16)5-10(15)17/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAXGWUKTWXWGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

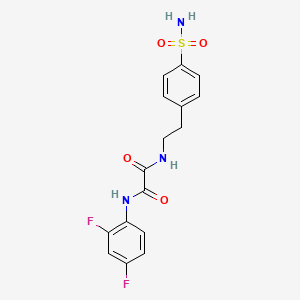

![6-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2899533.png)
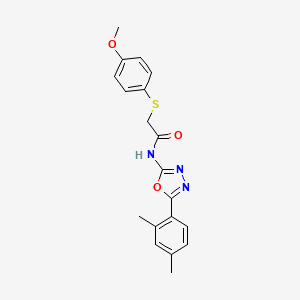
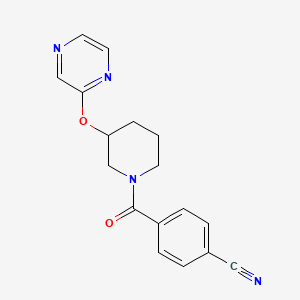
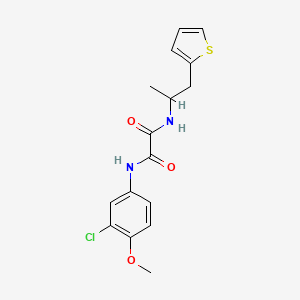

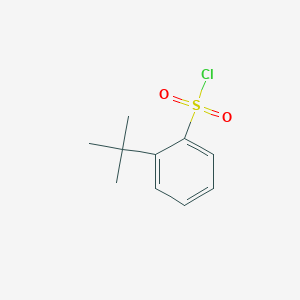
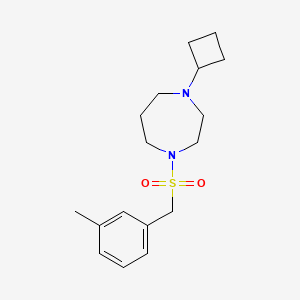
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2899544.png)
![4-methoxy-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2899545.png)
![N-[(2-chlorophenyl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2899547.png)
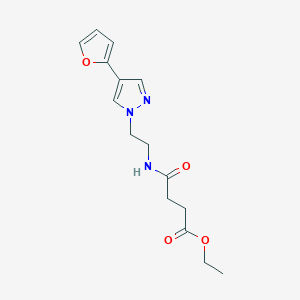
![N-(3-(dimethylamino)propyl)-4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2899551.png)